5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one
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Overview
Description
5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a thiazole ring, a pyrazole ring, and a morpholine ring, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, ethoxy groups, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins, nucleic acids, or other biomolecules.
Medicine
In medicine, the compound might be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly in areas like cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would need to be elucidated through detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-{(Z)-1-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one
- 5-{(Z)-1-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one
Uniqueness
The uniqueness of 5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a compound of interest for various applications.
Properties
Molecular Formula |
C25H23ClN4O3S |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C25H23ClN4O3S/c1-2-33-21-9-8-17(14-20(21)26)23-18(16-30(28-23)19-6-4-3-5-7-19)15-22-24(31)27-25(34-22)29-10-12-32-13-11-29/h3-9,14-16H,2,10-13H2,1H3/b22-15- |
InChI Key |
XIJUNEBEUKISNY-JCMHNJIXSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCOCC4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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